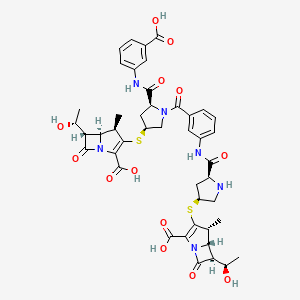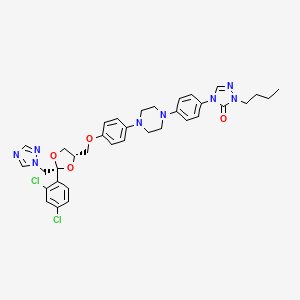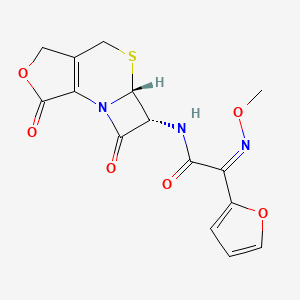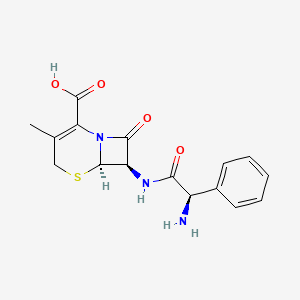
Ertapenem N-Carbonyl Dimer Impurity
Übersicht
Beschreibung
Ertapenem N-Carbonyl Dimer Impurity is an impurity of Ertapenem , a carbapenem class of antibiotic . It has a molecular formula of C44H48N6O13S2 and a molecular weight of 933.01 . Ertapenem is used to treat certain serious infections, including pneumonia and urinary tract, skin, diabetic foot, gynecological, pelvic, and abdominal infections caused by bacteria .
Chemical Reactions Analysis
A high-performance liquid chromatography method has been developed to resolve twenty-six impurities and degradation products in Ertapenem . This method was capable of resolving eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933), which were baseline resolved .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Ertapenem N-Carbonyl Dimer Impurity is used in analytical method development, particularly in high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to resolve impurities and degradation products in Ertapenem (ERT). .
Quality Control Application
It also plays a role in quality control applications, especially during the commercial production of Ertapenem. Ensuring that impurities are within acceptable limits is vital for meeting regulatory standards for drug safety .
Wirkmechanismus
Target of Action
Ertapenem, the parent compound of Ertapenem N-Carbonyl Dimer Impurity, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall . This interaction results in the inhibition of cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Ertapenem involves the synthesis of the bacterial cell wall. By binding to PBPs, Ertapenem interferes with the cross-linking of the peptidoglycan layer of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, rendering the cell vulnerable to osmotic disruption .
Pharmacokinetics
Dose reductions are indicated for patients with advanced renal insufficiency
Result of Action
The molecular and cellular effects of Ertapenem’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall, making the cell susceptible to osmotic disruption . The ultimate result is the death of the bacterial cell, thereby exerting a bactericidal effect .
Action Environment
The action of Ertapenem is influenced by environmental factors such as pH. Ertapenem is known for its instability in both solid and aqueous solution forms. The drug substance has been somewhat stabilized by the addition of sodium bicarbonate and sodium hydroxide, bringing the pH in the range of 7.5 to 8.0 before lyophilization . Even the reconstituted solution needs to be used within an hour . The stability of Ertapenem N-Carbonyl Dimer Impurity under various environmental conditions would need further investigation.
Eigenschaften
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSFVRZTQQVRAQ-BNCIILEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N6O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729123 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ertapenem N-Carbonyl Dimer Impurity | |
CAS RN |
1199797-43-7 | |
| Record name | PUBCHEM_58344480 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)



![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
